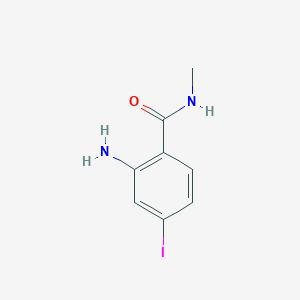
2-Amino-4-iodo-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-iodo-N-methylbenzamide is an organic compound with the molecular formula C8H9IN2O It is a derivative of benzamide, characterized by the presence of an amino group at the second position, an iodine atom at the fourth position, and a methyl group attached to the nitrogen atom of the benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-iodo-N-methylbenzamide typically involves the iodination of 2-Amino-N-methylbenzamide. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position on the benzene ring. The reaction conditions often involve the use of solvents such as acetic acid or dichloromethane, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete iodination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to minimize impurities and ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-iodo-N-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives, or reduced to form corresponding amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium cyanide in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of azido or cyano derivatives.
Oxidation: Formation of nitro derivatives.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
2-Amino-4-iodo-N-methylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Amino-4-iodo-N-methylbenzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine atom can play a crucial role in enhancing the compound’s binding affinity and specificity towards its target. The amino and methyl groups can influence the compound’s solubility and bioavailability, affecting its overall efficacy.
Comparison with Similar Compounds
Similar Compounds
2-Amino-N-methylbenzamide: Lacks the iodine atom, resulting in different chemical reactivity and biological activity.
4-Amino-N-methylbenzamide: Has the amino group at the fourth position instead of the second, leading to different substitution patterns and properties.
2-Amino-4-chloro-N-methylbenzamide: Contains a chlorine atom instead of iodine, which can affect its reactivity and interactions with biological targets.
Uniqueness
2-Amino-4-iodo-N-methylbenzamide is unique due to the presence of the iodine atom, which can significantly influence its chemical and biological properties. The iodine atom can enhance the compound’s ability to participate in specific reactions, such as coupling reactions, and can also improve its binding affinity to certain biological targets, making it a valuable compound in various research applications.
Properties
Molecular Formula |
C8H9IN2O |
|---|---|
Molecular Weight |
276.07 g/mol |
IUPAC Name |
2-amino-4-iodo-N-methylbenzamide |
InChI |
InChI=1S/C8H9IN2O/c1-11-8(12)6-3-2-5(9)4-7(6)10/h2-4H,10H2,1H3,(H,11,12) |
InChI Key |
JCVCNZMOGNMZJJ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(C=C(C=C1)I)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


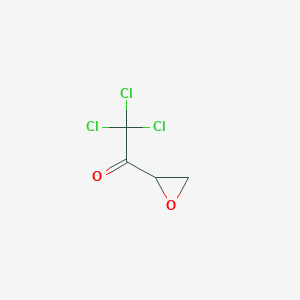
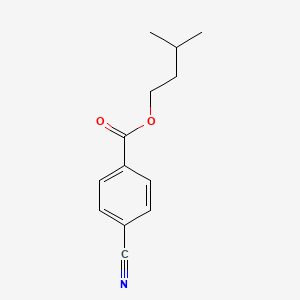
![2,4-Dichlorobenzo[h]quinazoline](/img/structure/B13935340.png)
![1-Oxa-7-azaspiro[4.5]decane-2,6-dione](/img/structure/B13935344.png)
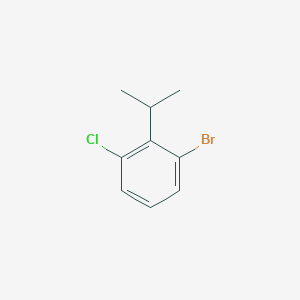
![2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B13935350.png)
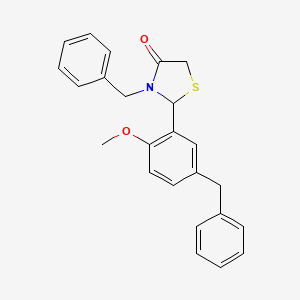
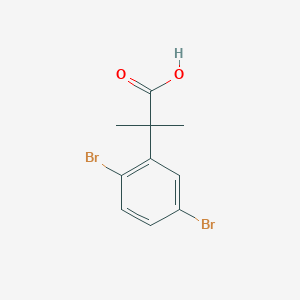
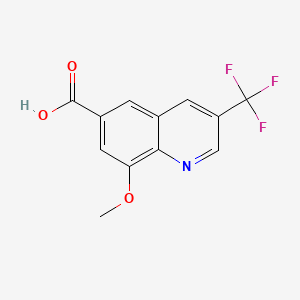
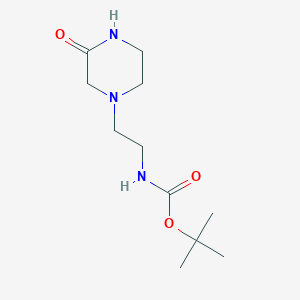
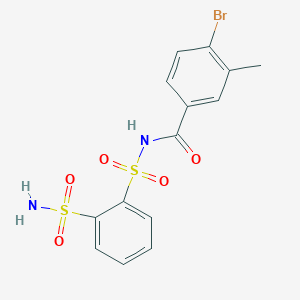
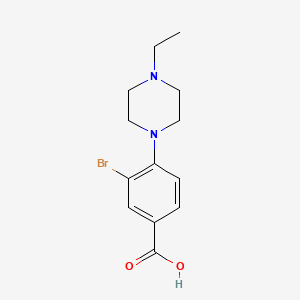

![3-[2-(Diethylamino)phenyl]-1-propen-1-OL](/img/structure/B13935389.png)
